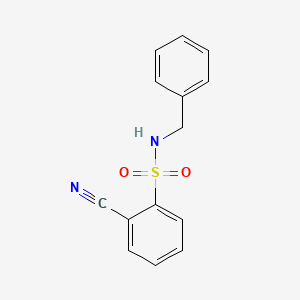![molecular formula C14H8F4N2O3 B7441039 N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B7441039.png)
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide, also known as TFB-TNB, is a chemical compound that has garnered attention in the scientific community due to its potential use in research applications. This compound is a member of the nitroaromatic family and has been found to have unique biochemical and physiological effects that make it a valuable tool for scientific inquiry.
作用机制
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide works by binding to the active site of protein kinases and preventing them from carrying out their normal functions. This inhibition occurs through the formation of a covalent bond between N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide and a specific amino acid residue in the kinase active site. This binding is irreversible, meaning that N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide cannot be displaced by other molecules once it has formed the covalent bond.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide are largely dependent on the specific protein kinase that it targets. However, in general, N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide has been found to have a range of effects on cellular signaling pathways, including the regulation of cell growth and survival, as well as the modulation of immune responses.
实验室实验的优点和局限性
One of the primary advantages of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide is its selectivity for certain protein kinases, which allows researchers to study specific pathways and processes in greater detail. Additionally, N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide is relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide is its irreversible binding to protein kinases, which can make it difficult to study the effects of kinase inhibition over extended periods of time.
未来方向
There are many potential future directions for research involving N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide. One area of interest is the development of new compounds that are based on the structure of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide but have improved selectivity and potency for specific protein kinases. Additionally, researchers are exploring the use of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide in combination with other compounds to target multiple pathways simultaneously. Finally, there is ongoing interest in the use of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide in preclinical studies to evaluate the potential therapeutic benefits of targeting specific protein kinases in disease states.
合成方法
The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide as a yellow solid, which can be purified using standard techniques such as recrystallization.
科学研究应用
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide has been found to have a variety of uses in scientific research, particularly in the field of pharmacology. One of the primary applications of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide is in the study of protein kinases, which are enzymes that play a critical role in cellular signaling pathways. N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide has been shown to selectively inhibit certain protein kinases, making it a valuable tool for investigating their function and potential therapeutic targets.
属性
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4N2O3/c15-11-6-5-8(7-10(11)14(16,17)18)19-13(21)9-3-1-2-4-12(9)20(22)23/h1-7H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMMIPPAZQQATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone](/img/structure/B7440966.png)







![3-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B7441015.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B7441034.png)


